1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Overview
Description
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, also known as this compound, is a useful research compound. Its molecular formula is C15H12BrNO4 and its molecular weight is 350.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediate in Synthesis of Formoterol : This compound serves as an intermediate in the synthesis of formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Mohan, Ravikumar, Vittal, & Gido, 1994). Formoterol is a long-acting β2 agonist, and this compound plays a critical role in its production.
Improved Synthesis Techniques : Studies have focused on improving the synthesis methods for this compound. For instance, a study successfully synthesized (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a key intermediate in (R,R)-formoterol, with a significant overall yield, emphasizing the efficiency of the synthesis process (Ji Ya-fei, 2010).
Photoluminescence in Tb(3+) Complexes : The compound has been investigated for its impact on the photoluminescence properties of Tb(3+) complexes. The presence of electron-withdrawing groups in certain positions of the compound influences these properties, which could be significant in the field of materials science and optoelectronics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Molecular Structure Studies : Research has been conducted to understand the molecular structure and stability of compounds related to 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. For example, the molecular structure of 1-phenyl-2-chloro-3-(meta-nitrophenyl)-2,3-epoxypropanone was studied, highlighting the importance of the nitrophenyl substituent in stabilizing the molecular structure (Litvinov, Mamedov, & Kataeva, 1994).
Photoinduced Birefringence in Azo Polymers : The cooperative motion of polar side groups, including those similar to parts of this compound, in azo polymers has been found to contribute significantly to high photoinduced birefringence and reversible optical storage efficiency (Meng, Natansohn, Barrett, Rochon, 1996).
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Based on its structural features, it can be inferred that it might undergo reactions at the benzylic position . Benzylic halides typically react via an SN1 or SN2 pathway, depending on their degree of substitution . The bromine atom on the ethanone part of the molecule could potentially be a leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions can influence various biochemical pathways, including those involved in carbon–carbon bond formation . Additionally, reactions at the benzylic position can lead to the formation of new compounds, potentially affecting various biochemical processes .
Pharmacokinetics
This suggests that the compound might have poor oral bioavailability, possibly due to rapid metabolism or poor absorption .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might play a role in the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds.
Action Environment
The efficacy of similar compounds has been reported to be influenced by factors such as the presence of certain enzymes and the ph of the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone are not well-studied. Based on its structural similarity to other benzyloxy compounds, it can be inferred that it may participate in various biochemical reactions. For instance, benzyloxy compounds are known to undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Molecular Mechanism
It is known that benzyloxy compounds can undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable, but may decompose or explode under certain conditions such as exposure to light, high temperatures, or contact with fire .
Properties
IUPAC Name |
2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKBQGBSUCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454831 | |
Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43229-01-2 | |
Record name | 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43229-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.